Cinnamyl Acetate

Description

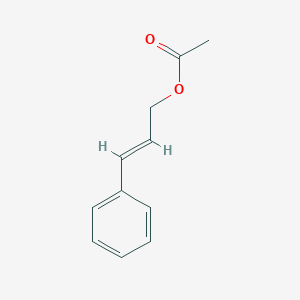

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSDHUCWMSHDCR-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020828 | |

| Record name | 3-Phenylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], Colourless to slightly yellow liquid, sweet, balsamic, floral odour | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cinnamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Cinnamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.054 | |

| Record name | Cinnamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21040-45-9, 103-54-8 | |

| Record name | trans-Cinnamyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21040-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, cinnamyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021040459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFJ36XSV8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cinnamyl Acetate: Chemical and Physical Properties

Cinnamyl acetate (B1210297) (3-phenylprop-2-enyl acetate) is an organic compound and a key ester in the fragrance and flavor industries, prized for its sweet, floral, and balsamic aroma.[1] It is a naturally occurring constituent of cinnamon leaf oil and is also found in the fresh bark of various Cinnamomum species.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of cinnamyl acetate, along with detailed experimental protocols for its synthesis and a summary of its metabolic pathway, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of cinnamyl acetate are summarized in the tables below. These properties are crucial for its application in various industrial and research settings.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | 3-phenylprop-2-enyl acetate[3] |

| Synonyms | Cinnamyl acetate, 3-Phenylallyl acetate, Acetic acid cinnamyl ester[1] |

| CAS Number | 103-54-8 (unspecified isomerism)[3] |

| Chemical Formula | C₁₁H₁₂O₂[3] |

| Molecular Weight | 176.215 g/mol [3] |

| SMILES | CC(=O)OC/C=C/c1ccccc1[3] |

| InChI | InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[3] |

| Odor | Sweet, floral, balsamic[3] |

| Density | 1.057 g/mL[3] |

| Boiling Point | 265 °C (509 °F; 538 K)[3] |

| Melting Point | Data not available |

| Solubility in Water | 212.3 mg/L[3] |

| log P | 2.85[3] |

| Vapor Pressure | 0.008 mm Hg (at 20 °C)[3] |

| Refractive Index (nD) | 1.539 - 1.543[3] |

| Flash Point | 103–113 °C (217–235 °F; 376–386 K)[3] |

Spectroscopic Data

The structural elucidation of cinnamyl acetate is supported by various spectroscopic techniques. A summary of key data is provided below.

Table 3: Spectroscopic Data Summary

| Technique | Key Data |

| ¹H NMR | δ 7.40 (d, 2H), 7.33-7.31 (t, 2H), 7.27-7.25 (t, 1H), 6.66 (d, 1H), 6.31-6.24 (m, 1H), 4.73 (d, 2H), 2.09 (s, 3H) ppm |

| ¹³C NMR | 170.88, 136.18, 134.21, 131.01, 128.61, 127.67, 123.14, 65.1, 21.02 ppm |

| Infrared (IR) | Key peaks indicative of C=O (ester), C=C (alkene), and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 176. Key fragments: m/z 134, 115, 43.[1] |

Experimental Protocols

While cinnamyl acetate can be extracted from natural sources, chemical synthesis is often more efficient for industrial production.[3] Below are detailed protocols for two common synthesis methods.

Protocol 1: Enzymatic Synthesis via Transesterification

This method utilizes a lipase (B570770) to catalyze the transesterification of cinnamyl alcohol with an acyl donor, offering a green chemistry approach.[4]

Materials:

-

Cinnamyl alcohol (≥98%)

-

Vinyl acetate (analytical grade)

-

Immobilized Pseudomonas fluorescens lipase (PFL) on a solid support (e.g., absorbent cotton)

-

n-Hexane (analytical grade)

-

Constant temperature incubator

-

Glass column bioreactor

Procedure:

-

Prepare the immobilized lipase bioreactor by adding the PFL to the solid support within the glass column.

-

To the bioreactor, add 1.34 g of cinnamyl alcohol and 3 mL of vinyl acetate.[4]

-

Seal the bioreactor and place it in a constant temperature incubator at 25 °C under static conditions.[4]

-

Allow the reaction to proceed for 24-48 hours. A molar conversion of approximately 80% can be achieved in 24 hours, and up to 91% in 48 hours.[4]

-

Monitor the reaction progress using Gas Chromatography (GC) by taking periodic samples.

-

Upon completion, pour out the reaction solution.

-

Wash the bioreactor with n-hexane to recover any remaining product.[4]

-

The crude product can be purified by vacuum distillation.

Protocol 2: Solid-Liquid Phase Transfer Catalysis

This non-enzymatic method involves the reaction of cinnamyl bromide with sodium acetate using a phase transfer catalyst.[3]

Materials:

-

Cinnamyl bromide

-

Sodium acetate (fine powder)

-

Tetra-n-butyl ammonium (B1175870) bromide (TBAB) as the phase transfer catalyst

-

Toluene (B28343) (solvent)

-

Deionized water

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine cinnamyl bromide and sodium acetate in the desired molar ratio.

-

Add the phase transfer catalyst (TBAB) and toluene as the solvent.

-

Heat the mixture to the desired reaction temperature (e.g., 95 °C) with vigorous stirring.[5]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC.

-

After the reaction is complete (typically within 90 minutes for high conversion), cool the mixture to room temperature.[5]

-

Wash the reaction mixture with deionized water to remove the catalyst and any unreacted sodium acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude cinnamyl acetate can be further purified by vacuum distillation.

Visualizations

The following diagrams illustrate the synthesis workflow and metabolic pathway of cinnamyl acetate.

Caption: A generalized workflow for the synthesis of cinnamyl acetate.

Caption: The metabolic pathway of cinnamyl acetate in the body.[3]

Metabolism and Toxicology

Upon ingestion, cinnamyl acetate is rapidly absorbed and hydrolyzed to cinnamyl alcohol by carboxylesterases.[3] The cinnamyl alcohol is then oxidized to cinnamaldehyde and subsequently to cinnamic acid, which undergoes further metabolism and conjugation before being excreted.[3] Toxicological studies in animals have indicated a relatively low acute toxicity, with oral LD₅₀ values in rats reported to be around 3.3 g/kg.[3] However, it may cause skin and eye irritation.[3]

This guide provides a foundational understanding of cinnamyl acetate for scientific and research applications. For further details on specific applications or safety handling, consulting the primary literature and safety data sheets is recommended.

References

Cinnamyl Acetate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetate (B1210297) is an organic ester renowned for its characteristic sweet, floral, and balsamic aroma. It is a naturally occurring compound found in the bark of cinnamon trees and has widespread applications in the flavor, fragrance, and pharmaceutical industries.[1][2] This document provides an in-depth technical guide on cinnamyl acetate, encompassing its chemical and physical properties, synthesis methodologies, and toxicological data. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental protocols.

Chemical Identification and Properties

Cinnamyl acetate is formally the acetate ester of cinnamyl alcohol.[2][3] Its primary chemical identifiers and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] acetate[3] |

| Molecular Formula | C₁₁H₁₂O₂[1][2][3][4][5][6] |

| CAS Number | 103-54-8[3][4][5][7][8] |

| EC Number | 203-121-9[7][8] |

| FEMA Number | 2293[2] |

| Synonyms | Acetic Acid Cinnamyl Ester, 3-Phenylallyl acetate, 3-Phenyl-2-propen-1-yl acetate[1][3][4][5][7] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 176.21 g/mol [2][3][4][5] |

| Appearance | Colorless to slightly yellow liquid[1][5] |

| Odor | Sweet, floral, balsamic[1] |

| Density | 1.057 g/mL at 25 °C[1] |

| Boiling Point | 265 °C[1] |

| Refractive Index | n20/D 1.541 |

| InChI Key | WJSDHUCWMSHDCR-VMPITWQZSA-N |

Synthesis of Cinnamyl Acetate

Cinnamyl acetate can be synthesized through various chemical and enzymatic routes. Below are detailed protocols for two common methods.

Enzymatic Synthesis via Transesterification

This method utilizes a lipase (B570770) enzyme in a solvent-free system, offering a green chemistry approach.

Experimental Protocol:

-

Reactants: Cinnamyl alcohol and ethyl acetate are used as the primary reactants.

-

Catalyst: Novozym 435, an immobilized lipase, is employed as the catalyst.

-

Reaction Conditions: The reaction is conducted in a solvent-free environment. The reactants and the enzyme are mixed in a suitable reaction vessel.

-

Process: The mixture is incubated under controlled temperature and agitation to facilitate the transesterification reaction. Cinnamyl alcohol reacts with ethyl acetate to yield cinnamyl acetate and ethanol (B145695).

-

Purification: Upon completion of the reaction, the enzyme is separated by filtration. The product, cinnamyl acetate, is then purified from the reaction mixture, typically through vacuum distillation to remove ethanol and any unreacted starting materials.

References

- 1. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 2. foreverest.net [foreverest.net]

- 3. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (Z)-Cinnamyl acetate [webbook.nist.gov]

- 7. cinnamyl acetate, 103-54-8 [thegoodscentscompany.com]

- 8. ScenTree - Cinnamyl acetate (CAS N° 103-54-8) [scentree.co]

The Occurrence of Cinnamyl Acetate in Cinnamomum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetate (B1210297), an ester contributing to the characteristic aroma of cinnamon, is a naturally occurring compound found in various species of the genus Cinnamomum. This technical guide provides a comprehensive overview of the natural occurrence of cinnamyl acetate in these species, detailing quantitative data, experimental protocols for its extraction and analysis, and an examination of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the chemical constituents of Cinnamomum and their potential applications.

Introduction

The genus Cinnamomum, belonging to the family Lauraceae, comprises over 250 species of evergreen aromatic trees and shrubs. These plants are renowned for their essential oils, which are rich in a variety of bioactive compounds. Among these is cinnamyl acetate, an organic compound that imparts a sweet, balsamic, and slightly floral-fruity aroma. Beyond its use in the flavor and fragrance industries, cinnamyl acetate and the essential oils in which it is found are being explored for various pharmacological activities. This guide focuses on the natural prevalence of cinnamyl acetate across different Cinnamomum species, providing a foundation for further research and development.

Quantitative Occurrence of Cinnamyl Acetate

The concentration of cinnamyl acetate varies significantly among different Cinnamomum species and even between different parts of the same plant. The following table summarizes the quantitative data on cinnamyl acetate content reported in the literature.

| Cinnamomum Species | Plant Part | Cinnamyl Acetate Content (%) | Reference |

| Cinnamomum cassia | Branch | 27.6 | [1] |

| Cinnamomum cassia | Vietnamese Cassia Oil | 2-6 | [2] |

| Cinnamomum zeylanicum (syn. C. verum) | Fresh Bark | 0.28 - 5.1 | [2][3] |

| Cinnamomum zeylanicum (syn. C. verum) | Pedicels of buds and flowers | 58.1 - 64.5 | [4] |

| Cinnamomum zeylanicum (syn. C. verum) | Tender Twigs | Major constituent | [5] |

| Cinnamomum zeylanicum (syn. C. verum) | Petiole | 11.78 | [5] |

| Cinnamomum zeylanicum (syn. C. verum) | Bark Essential Oil | 3.5 | [6] |

| Cinnamomum burmannii | Bark Oil | 12.65 - 15.59 | [7] |

| Cinnamomum osmophloeum | Leaf Oils | Present (minor role) | [3] |

| Cinnamomum verum | Bark Essential Oil | 11.50 | |

| Cinnamomum aromaticum | Bark | Isolated as a pure compound | [8] |

Experimental Protocols

The extraction and quantification of cinnamyl acetate from Cinnamomum species typically involve steam distillation or hydrodistillation to obtain the essential oil, followed by gas chromatography-mass spectrometry (GC-MS) for analysis.

Extraction of Essential Oil by Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Materials and Equipment:

-

Ground Cinnamomum bark or leaves

-

Distillation flask (round-bottom)

-

Steam generator

-

Condenser

-

Receiving flask

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

Protocol:

-

Place a known quantity (e.g., 100-150 g) of powdered Cinnamomum material into the distillation flask.[2]

-

Connect the distillation flask to the steam generator and the condenser.[2]

-

Begin passing steam through the plant material. The steam will cause the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

Collect the distillate, which will be a two-phase mixture of water and essential oil, in the receiving flask.

-

Continue the distillation for a set period (e.g., 3-5 hours) to ensure complete extraction.

-

Transfer the collected distillate to a separatory funnel.

-

Allow the layers to separate. The essential oil layer, being denser than water, will typically be the lower layer.

-

Carefully drain the lower essential oil layer.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified essential oil in a sealed, dark glass vial at 4°C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture like an essential oil.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar

-

Mass Spectrometer: Agilent 5975C or similar

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 40-550 amu.

Protocol:

-

Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

-

The sample is vaporized and carried by the helium gas through the chromatographic column.

-

Components of the essential oil are separated based on their boiling points and interactions with the stationary phase of the column.

-

As each component elutes from the column, it enters the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized and fragmented.

-

The resulting mass spectrum, a unique fragmentation pattern for each compound, is recorded.

-

Identify cinnamyl acetate by comparing its retention time and mass spectrum with that of a pure standard and by searching the NIST mass spectral library.

-

Quantify the amount of cinnamyl acetate by integrating the peak area of its corresponding chromatogram and comparing it to a calibration curve prepared from known concentrations of a cinnamyl acetate standard.

Biosynthesis of Cinnamyl Acetate

Cinnamyl acetate is a product of the phenylpropanoid pathway, a major metabolic route in plants that produces a wide variety of secondary metabolites. The biosynthesis of cinnamyl acetate begins with the amino acid phenylalanine.

The key steps in the proposed biosynthetic pathway are:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid.

-

Cinnamic Acid to Cinnamoyl-CoA: Cinnamic acid is then activated by 4-coumarate-CoA ligase (4CL) to form cinnamoyl-CoA.

-

Cinnamoyl-CoA to Cinnamaldehyde: Cinnamoyl-CoA is reduced by cinnamoyl-CoA reductase (CCR) to yield cinnamaldehyde.

-

Cinnamaldehyde to Cinnamyl Alcohol: Cinnamaldehyde is further reduced by cinnamyl alcohol dehydrogenase (CAD) to form cinnamyl alcohol.[9][10]

-

Cinnamyl Alcohol to Cinnamyl Acetate: The final step is the esterification of cinnamyl alcohol with an acetyl group, a reaction catalyzed by an alcohol acyltransferase (AAT).[11] While the specific AAT responsible for this reaction in Cinnamomum has not been definitively identified, this class of enzymes is known to be responsible for the formation of volatile esters in plants.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and analysis of cinnamyl acetate.

Biosynthetic Pathway of Cinnamyl Acetate

Caption: Proposed biosynthetic pathway of cinnamyl acetate in Cinnamomum species.

Conclusion

This technical guide has summarized the current knowledge on the natural occurrence of cinnamyl acetate in Cinnamomum species. The quantitative data highlights the variability of this compound across different species and plant parts, with particularly high concentrations found in the pedicels of C. zeylanicum. The detailed experimental protocols for steam distillation and GC-MS analysis provide a practical framework for researchers to extract and quantify cinnamyl acetate. Furthermore, the elucidation of the biosynthetic pathway offers insights into the metabolic processes leading to the formation of this aromatic ester. This compilation of information serves as a foundational resource to support further investigation into the chemistry, pharmacology, and potential applications of cinnamyl acetate from Cinnamomum species.

References

- 1. flinnsci.com [flinnsci.com]

- 2. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]

- 3. agronomyjournals.com [agronomyjournals.com]

- 4. writeupcafe.com [writeupcafe.com]

- 5. Integrated metabolomic and transcriptomic analyses revealed metabolite variations and regulatory networks in Cinnamomum cassia Presl from four growth years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. View of GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 9. Frontiers | Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in Cinnamyl Alcohol Synthesis in Prunus mume [frontiersin.org]

- 10. Cinnamyl alcohol dehydrogenases‐C and D, key enzymes in lignin biosynthesis, play an essential role in disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

Cinnamyl Acetate: A Comprehensive Technical Guide to its Biological Activities and Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetate (B1210297), a naturally occurring ester found in the essential oil of cinnamon and other plants, has garnered scientific interest for its diverse range of biological activities. This document provides an in-depth technical overview of the current understanding of cinnamyl acetate's effects, with a focus on its anticancer, anti-inflammatory, antimicrobial, antioxidant, and insecticidal properties. This guide consolidates quantitative data from various studies, details key experimental methodologies, and visualizes the potential molecular pathways involved, offering a valuable resource for researchers and professionals in drug discovery and development. While cinnamyl acetate itself is the subject of ongoing research, its biological effects are often linked to its metabolic conversion to cinnamyl alcohol and subsequently to cinnamaldehyde (B126680), compounds with more extensively studied mechanisms of action.

Introduction

Cinnamyl acetate (3-phenyl-2-propen-1-yl acetate) is a fragrance and flavoring agent that also possesses a spectrum of bioactive properties.[1] It is a constituent of the essential oils of Cinnamomum cassia and Cinnamomum osmophloeum.[2][3] Upon ingestion, cinnamyl acetate is readily hydrolyzed to cinnamyl alcohol, which is then oxidized to cinnamaldehyde, a well-documented bioactive compound.[3] This metabolic pathway is crucial for understanding the biological activities attributed to cinnamyl acetate. This guide will explore the direct and indirect effects of cinnamyl acetate, providing a foundation for future research and therapeutic development.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for the biological activities of cinnamyl acetate and its key metabolite, cinnamaldehyde.

Table 1: Anticancer and Cytotoxic Activities

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Cinnamyl Esters (general) | Various Cancer Cells | MTT Assay | Varies (µM range) | [4] |

| Cinnamic Acid Derivatives | MCF-7 (Breast Cancer) | Not specified | "Good antiproliferative activity" | [5] |

| Cinnamaldehyde | Hep G2 (Liver Cancer) | MTT Assay | Not specified | [6] |

| Cinnamoyl Derivatives | U87MG (Glioblastoma) | MTT Assay | 3e: Not specified (86% cytotoxicity at 25 µg/mL) | [7] |

| Cinnamoyl Derivatives | SHSY-5Y (Neuroblastoma) | MTT Assay | 3e: Not specified (84% cytotoxicity at 25 µg/mL) | [7] |

Table 2: Antimicrobial Activity

| Compound | Microorganism | Method | MIC (mg/mL) | Reference |

| Cinnamomum aromaticum EO (18.93% Cinnamyl Acetate) | Staphylococcus aureus | Broth Microdilution | 0.039 | |

| Cinnamomum aromaticum EO (18.93% Cinnamyl Acetate) | Other Bacteria | Broth Microdilution | 0.078 | |

| Cinnamomum aromaticum EO (18.93% Cinnamyl Acetate) | Yeast | Broth Microdilution | 0.039 - 0.156 |

Table 3: Insecticidal Activity

| Compound | Insect | Method | LC50 | Reference |

| Cinnamon Oil (contains Cinnamyl Acetate) | Sitophilus zeamais | Contact/Residual | 0.04 mg/cm² | [8] |

| Cinnamyl Acetate | Not specified | Not specified | Not specified | [8] |

Table 4: Antioxidant Activity

| Compound | Assay | IC50 (µg/mL) | Reference |

| Cinnamic Acid Derivatives | DPPH | Varies | [9] |

Key Signaling Pathways

While direct evidence for cinnamyl acetate's modulation of specific signaling pathways is limited, the activities of its metabolite, cinnamaldehyde, and other related derivatives have been shown to impact key cellular signaling cascades, including the NF-κB and MAPK pathways, as well as the intrinsic apoptosis pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Cinnamaldehyde has been shown to inhibit the activation of NF-κB.[10][11] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, cinnamaldehyde prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[12][13]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. Cinnamyl esters have been reported to inhibit the MAPK/ERK pathway.[4] This inhibition can block the phosphorylation cascade that leads to the activation of transcription factors responsible for cell proliferation. Conversely, activation of other MAPK pathways, such as JNK and p38, can promote apoptosis. Cinnamaldehyde has been shown to inhibit the activation of NF-κB via the ERK and p38 MAPK pathways.[10]

Intrinsic Apoptosis Pathway

Cinnamyl esters can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway.[4] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process. Specifically, cinnamyl esters can lead to the activation of caspase-9, the initiator caspase in this pathway, which in turn activates the executioner caspase, caspase-3.[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of cinnamyl acetate and its derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of cinnamyl acetate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of cinnamyl acetate in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[10][15][16]

References

- 1. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Boswellic acid acetate induces apoptosis through caspase-mediated pathways in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

Spectroscopic Unveiling of Cinnamyl Acetate: A Comprehensive Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for cinnamyl acetate (B1210297), a widely used fragrance and flavoring agent. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of its chemical structure and fragmentation patterns.

Introduction

Cinnamyl acetate is an organic ester responsible for the characteristic sweet, floral, and spicy aroma reminiscent of cinnamon. A thorough understanding of its spectroscopic properties is crucial for quality control, structural elucidation, and the development of new applications. This guide presents a comprehensive overview of its 1H NMR, 13C NMR, IR, and MS data, providing a foundational resource for scientists working with this compound.

Molecular Structure of Cinnamyl Acetate

The structural formula of cinnamyl acetate (C₁₁H₁₂O₂) is presented below. The molecule consists of a phenyl group attached to a propenyl acetate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: 1H and 13C NMR

Sample Preparation:

-

Approximately 10-20 mg of cinnamyl acetate was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz NMR spectrometer was used for 1H NMR, and a 100 MHz spectrometer for 13C NMR.

-

Temperature: All spectra were recorded at room temperature.

-

1H NMR: Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

13C NMR: A proton-decoupled sequence was used to simplify the spectrum and enhance the signal of the carbon atoms.

1H NMR Data

The 1H NMR spectrum of cinnamyl acetate exhibits characteristic signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 | d | 2H | Aromatic protons (ortho to the side chain) |

| 7.33-7.31 | t | 2H | Aromatic protons (meta to the side chain) |

| 7.27-7.25 | t | 1H | Aromatic proton (para to the side chain) |

| 6.66 | d | 1H | Vinylic proton (=CH-Ph) |

| 6.31-6.24 | m | 1H | Vinylic proton (-CH=CH-CH₂O-) |

| 4.73 | d | 2H | Methylene (B1212753) protons (-CH₂O-) |

| 2.09 | s | 3H | Methyl protons (-C(O)CH₃) |

| d = doublet, t = triplet, m = multiplet, s = singlet |

13C NMR Data

The 13C NMR spectrum provides information on the different carbon environments within cinnamyl acetate.

| Chemical Shift (δ) ppm | Assignment |

| 170.88 | Carbonyl carbon (-C =O) |

| 136.18 | Aromatic carbon (quaternary, attached to the side chain) |

| 134.21 | Vinylic carbon (-C H=CH-Ph) |

| 128.61 | Aromatic carbons (ortho and meta) |

| 128.03 | Aromatic carbon (para) |

| 126.61 | Aromatic carbons |

| 123.14 | Vinylic carbon (-CH=C H-CH₂O-) |

| 65.1 | Methylene carbon (-C H₂O-) |

| 21.02 | Methyl carbon (-C(O)C H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation:

-

A small drop of neat cinnamyl acetate was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

-

Data Collection: The spectrum was recorded over the range of 4000-400 cm⁻¹.

IR Data Interpretation

The IR spectrum of cinnamyl acetate shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic and vinylic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (from the methyl and methylene groups) |

| ~1740 | Strong | C=O stretch (ester carbonyl) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (ester) |

| ~965 | Strong | C-H bend (out-of-plane, trans-alkene) |

| ~750, 690 | Strong | C-H bend (out-of-plane, monosubstituted aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of cinnamyl acetate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was prepared.

Instrumentation and Data Acquisition:

-

Inlet: The sample was introduced via a Gas Chromatograph (GC) to separate it from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV was used to generate charged fragments.

-

Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier was used to detect the ions.

Mass Spectrometry Data

The mass spectrum of cinnamyl acetate shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺, Molecular ion |

| 133 | Moderate | [M - CH₃CO]⁺, Loss of an acetyl radical |

| 117 | High | [C₉H₉]⁺, Cinnamyl cation |

| 115 | High | [C₉H₇]⁺, Loss of H₂ from the cinnamyl cation |

| 91 | Moderate | [C₇H₇]⁺, Tropylium ion |

| 43 | High (Base Peak) | [CH₃CO]⁺, Acetyl cation |

Fragmentation Pathway

The major fragmentation pathway of cinnamyl acetate under electron ionization involves the cleavage of the ester bond, leading to the formation of the stable cinnamyl and acetyl cations.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of cinnamyl acetate. The combined interpretation of 1H NMR, 13C NMR, IR, and MS data allows for unambiguous identification and structural confirmation. The detailed experimental protocols serve as a valuable reference for researchers in the field, ensuring reproducibility and accuracy in future analytical work. This guide underscores the power of modern spectroscopic techniques in the chemical and pharmaceutical sciences.

Cinnamyl Acetate Solubility: A Technical Guide for Researchers

An in-depth examination of the solubility profile of cinnamyl acetate (B1210297) in aqueous and organic media, tailored for professionals in research, chemical sciences, and drug development.

This technical guide provides a comprehensive overview of the solubility of cinnamyl acetate, a widely used fragrance and flavoring agent. Understanding the solubility of this compound is critical for its application in various formulations, including pharmaceuticals, cosmetics, and food products. This document presents quantitative solubility data, details on experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Core Properties of Cinnamyl Acetate

Cinnamyl acetate is an ester recognized for its sweet, floral, and fruity aroma. It is a colorless to pale yellow liquid at room temperature and occurs naturally in the essential oil of cinnamon leaves.[1] Its chemical structure, consisting of a cinnamyl group attached to an acetate group, dictates its solubility characteristics.[2]

Quantitative Solubility Data

The solubility of cinnamyl acetate has been determined in a variety of solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Cinnamyl Acetate in Water

| Solubility (mg/L) | Temperature (°C) | Source |

| 212.3 | Not Stated | [3] |

| 176.2 | Not Stated | [4] |

| 334 | 20 | [1] |

| 650 | 25 | [5] |

Note: The variability in reported aqueous solubility may be attributed to differences in experimental conditions and analytical methods.

Table 2: Solubility of Cinnamyl Acetate in Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| DMSO | 935.51 |

| DMAc | 688.49 |

| DMF | 601.95 |

| Chloroform | 405.97 |

| Dichloromethane | 384.62 |

| 1,4-Dioxane | 298.27 |

| 2-Methoxyethanol | 283.9 |

| Acetone | 271.88 |

| THF | 268.89 |

| Cyclopentanone | 228.81 |

| 2-Ethoxyethanol | 210.4 |

| Acetic Acid | 191.9 |

| Formamide | 179.87 |

| 2-Butanone | 173.75 |

| Methyl Acetate | 168.44 |

| Methanol | 165.81 |

| 2-Propoxyethanol | 158.62 |

| Acetonitrile | 155.18 |

| Cyclohexanone | 149.01 |

| Ethanol | 143.06 |

| tert-Butanol | 126.97 |

| Propylene Glycol | 120.56 |

| Propionic Acid | 118.38 |

| Diethyl Ether | 114.41 |

| MTBE | 112.18 |

| Formic Acid | 100.84 |

| transcutol | 998.15 |

| n-Propanol | 97.88 |

| Ethylene Glycol | 87.2 |

| Isopropanol | 84.77 |

| n-Butyl Acetate | 80.3 |

| Chlorobenzene | 79.99 |

| n-Propyl Acetate | 76.85 |

| sec-Butanol | 76.62 |

| MIBK | 73.13 |

| n-Butanol | 73.67 |

| 2-Butoxyethanol | 71.21 |

| n-Pentanol | 71.02 |

| Isopropyl Acetate | 69.97 |

| Isopentanol | 68.69 |

| Ethyl Formate | 64.91 |

| Isobutanol | 57.64 |

| n-Hexanol | 56.91 |

| Isobutyl Acetate | 55.71 |

| Toluene | 40.48 |

| p-Xylene | 37.08 |

| n-Pentyl Acetate | 36.12 |

| o-Xylene | 34.67 |

| Ethylbenzene | 31.93 |

| m-Xylene | 29.92 |

| Tetrachloromethane | 25.14 |

| n-Octanol | 23.68 |

| n-Heptanol | 21.35 |

| n-Hexane | 6.52 |

| n-Heptane | 3.36 |

| Cyclohexane | 3.55 |

| n-Octane | 1.46 |

Data sourced from Scent.vn[5]

Qualitative solubility descriptions from various sources indicate that cinnamyl acetate is soluble in alcohol, ether, and oils, while being sparingly soluble to insoluble in water and glycerol.[2][6][7][8]

Experimental Protocols for Solubility Determination

While specific experimental details for the cited cinnamyl acetate solubility data are not extensively provided in the search results, standard methodologies for determining the solubility of chemical substances are well-established. These protocols are crucial for obtaining reliable and reproducible data.

Water Solubility Determination (Based on OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility," is a widely accepted method.[2][3][6][7] It outlines two primary methods: the Column Elution Method and the Flask Method.

1. Column Elution Method: This method is suitable for substances with low solubility (generally below 10⁻² g/L).

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, controlled rate. The eluate is collected and analyzed until the concentration of the substance in the eluate becomes constant, indicating saturation.

-

Apparatus: A temperature-controlled column, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., HPLC, GC, UV-Vis spectrophotometer) for concentration measurement.

-

Procedure:

-

The support material is coated with the test substance.

-

The coated material is packed into the column.

-

Water is pumped through the column at a low flow rate.

-

Fractions of the eluate are collected.

-

The concentration of the test substance in each fraction is determined.

-

The process continues until the measured concentrations are consistent, representing the water solubility.

-

2. Flask Method: This method is appropriate for substances with a solubility of 10⁻² g/L or higher.[3][6][7]

-

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid and analyzed.

-

Apparatus: A constant temperature bath or shaker, flasks, and an analytical instrument for concentration measurement.

-

Procedure:

-

An excess of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is allowed to stand to let undissolved material settle.

-

A sample of the supernatant is carefully taken, ensuring no solid particles are included (centrifugation or filtration may be used).

-

The concentration of the test substance in the sample is determined using a suitable analytical method.

-

Organic Solvent Solubility Determination

A general experimental protocol for determining the solubility of a substance in an organic solvent involves the following steps:

-

Principle: A known mass of the solute is added to a known volume or mass of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

-

Procedure:

-

A known amount of cinnamyl acetate is placed in a vial.

-

A measured volume of the organic solvent is added incrementally.

-

The mixture is stirred or shaken vigorously after each addition.

-

The temperature of the system is maintained at a constant value.

-

The process is continued until the cinnamyl acetate is completely dissolved.

-

The solubility is then calculated based on the mass of the solute and the volume of the solvent used.

-

For quantitative analysis, an excess of the solute can be added to the solvent, the mixture equilibrated, and the concentration of the resulting saturated solution can be measured using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9]

-

Factors Influencing Cinnamyl Acetate Solubility

The solubility of cinnamyl acetate is governed by several factors, a principle that applies to organic molecules in general. Understanding these factors is key to predicting and manipulating its solubility in different systems.

Caption: Key factors influencing the solubility of cinnamyl acetate.

The principle of "like dissolves like" is paramount. Cinnamyl acetate, being a relatively non-polar ester with a significant aromatic component, exhibits higher solubility in non-polar organic solvents compared to polar solvents like water. The presence of the ester group provides some polar character, allowing for limited solubility in more polar organic solvents. Temperature also plays a crucial role; for most solid and liquid solutes, solubility increases with temperature.

This technical guide provides a foundational understanding of the solubility of cinnamyl acetate, essential for its effective use in scientific research and product development. The provided data and methodologies serve as a valuable resource for formulators and researchers.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.co.uk]

- 4. filab.fr [filab.fr]

- 5. researchgate.net [researchgate.net]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

In Vivo Metabolism and Biotransformation of Cinnamyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism and biotransformation of cinnamyl acetate (B1210297). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. The guide details the metabolic pathways, presents quantitative data on metabolite excretion, outlines experimental protocols for in vivo studies, and provides visual representations of key processes.

Introduction

Cinnamyl acetate is an organic compound naturally found in the essential oil of cinnamon leaves and other plants.[1][2] It is widely used as a fragrance and flavoring agent in various consumer products.[1] Understanding its metabolic fate in vivo is crucial for assessing its safety and potential biological effects. This guide summarizes the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of cinnamyl acetate in mammalian systems.

Metabolic Pathways of Cinnamyl Acetate

Cinnamyl acetate is rapidly absorbed and extensively metabolized in the body.[1] The primary metabolic pathway involves a series of enzymatic reactions, predominantly occurring in the liver.[1]

Initial Hydrolysis

Upon absorption, cinnamyl acetate undergoes rapid hydrolysis by carboxylesterases, enzymes that are abundant in various tissues, particularly the liver.[1] This initial step cleaves the ester bond, yielding cinnamyl alcohol and acetic acid.

Oxidation to Cinnamic Acid

Cinnamyl alcohol is then oxidized to cinnamaldehyde (B126680) by alcohol dehydrogenase.[1] Subsequently, aldehyde dehydrogenase catalyzes the oxidation of cinnamaldehyde to its major metabolite, cinnamic acid.[1]

Further Biotransformation of Cinnamic Acid

Cinnamic acid is the central metabolite and undergoes further biotransformation through two main routes:

-

Major Pathway (β-Oxidation): The predominant metabolic fate of cinnamic acid is β-oxidation, a process analogous to fatty acid metabolism. This pathway shortens the side chain of cinnamic acid to form benzoyl-CoA.[1] Benzoyl-CoA is then conjugated with glycine (B1666218) to produce hippuric acid, the major end-product, which is excreted in the urine.[1][3] Alternatively, benzoyl-CoA can be hydrolyzed to benzoic acid, which can be excreted directly or after glucuronidation.[1]

-

Minor Pathways:

-

Glycine Conjugation: A smaller portion of cinnamic acid can be directly conjugated with glycine to form cinnamoylglycine. This pathway is more prominent in mice than in rats.[3]

-

Side-Chain Reduction: Intermediate metabolites of the β-oxidation pathway can be converted to 3-hydroxy-3-phenylpropionic acid.[1][3]

-

Glutathione Conjugation: A minor route for the biotransformation of the intermediate cinnamaldehyde involves conjugation with glutathione.[3]

-

The following diagram illustrates the metabolic pathways of cinnamyl acetate.

Quantitative Data on Metabolite Excretion

The majority of cinnamyl acetate metabolites are excreted in the urine within 24 to 72 hours of administration.[1][3] The following tables summarize quantitative data on the excretion of metabolites of cinnamaldehyde (the primary intermediate of cinnamyl acetate metabolism) and a related compound, cinnamyl anthranilate.

Table 1: Urinary and Fecal Excretion of Radiolabeled Cinnamaldehyde in Rats and Mice (% of Administered Dose)

| Species | Route | Dose (mg/kg) | Time (h) | Urine (%) | Feces (%) | Total Excreted (%) |

| Rat | Oral | 250 | 72 | 75-81 | Not specified | ~94 |

| Mouse | Oral | 250 | 72 | 75-81 | Not specified | ~94 |

| Rat | IP | 2 | 72 | 75-81 | Not specified | ~94 |

| Mouse | IP | 2 | 72 | 75-81 | Not specified | ~94 |

| Rat | IP | 250 | 72 | 75-81 | Not specified | ~94 |

| Mouse | IP | 250 | 72 | 75-81 | Not specified | ~94 |

| Rat | Oral | 500 | 24 | 0.8 (unchanged) | 0.3 (unchanged) | 1.1 (unchanged) |

Data sourced from references[3][4].

Table 2: Major Urinary Metabolites of Cinnamaldehyde in Rats and Mice (% of 0-24h Urinary Radioactivity)

| Metabolite | Rat (%) | Mouse (%) |

| Hippuric Acid | Major | Major |

| 3-Hydroxy-3-phenylpropionic Acid | Present | Present |

| Benzoic Acid | Present | Present |

| Benzoyl Glucuronide | Present | Present |

| Cinnamoylglycine | Minor | Considerable |

| Glutathione-derived metabolites | ~7 | ~7 |

Data sourced from reference[3].

Table 3: Excretion of Unchanged Cinnamyl Anthranilate in Mouse Urine (% of Administered Dose)

| Dose (mg/kg, IP) | Unchanged Ester in Urine (%) |

| 5 | 0 |

| 20 | ~3 |

| 250 | ~3 |

Data sourced from reference[5].

Experimental Protocols for In Vivo Metabolism Studies

The following section outlines a general framework for conducting in vivo metabolism studies of cinnamyl acetate in animal models.

Animal Models

-

Species: Rats (e.g., Fischer 344, Wistar) and mice (e.g., CD-1, C57BL/6) are commonly used for in vivo metabolism studies.[3][5][6]

-

Housing: Animals should be housed in individual metabolism cages to allow for the separate and accurate collection of urine and feces.[7]

-

Acclimatization: Animals should be acclimatized to the housing conditions for a sufficient period before the study begins.

Dosing and Administration

-

Test Substance: For quantitative studies, radiolabeled cinnamyl acetate (e.g., with 14C) is often used to facilitate the tracking and quantification of the parent compound and its metabolites.[5]

-

Dose Levels: A range of doses should be investigated to assess dose-dependent metabolism.[5]

-

Route of Administration: Oral gavage is a common route for studying compounds that are ingested.[3] Intraperitoneal (IP) or intravenous (IV) injections can also be used to study metabolism without the influence of gastrointestinal absorption.[3][8]

-

Vehicle: The test substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent).

Sample Collection

-

Urine and Feces: Samples should be collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) for up to 72 hours or until the majority of the administered dose has been excreted.[3][7]

-

Blood: For pharmacokinetic analysis, blood samples can be collected serially from the tail vein, saphenous vein, or via cardiac puncture at terminal time points.[9] A typical sampling schedule might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.[7]

-

Tissues: At the end of the study, key tissues such as the liver, kidneys, and adipose tissue can be collected to assess the distribution of the compound and its metabolites.[7]

Sample Analysis

-

Sample Preparation:

-

Urine: May be analyzed directly or after enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates.

-

Feces: Homogenized and extracted with an appropriate solvent.

-

Plasma/Serum: Proteins are typically precipitated (e.g., with acetonitrile (B52724) or methanol) before analysis.

-

Tissues: Homogenized and extracted.

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying cinnamyl acetate and its polar metabolites. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11] Detection can be achieved using a UV detector or a radiodetector for radiolabeled compounds.[5][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar metabolites.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique for identifying and quantifying metabolites in complex biological matrices.[13]

-

The following diagram provides a general workflow for an in vivo metabolism study.

Conclusion

Cinnamyl acetate is readily metabolized in vivo, primarily through hydrolysis to cinnamyl alcohol, followed by oxidation to cinnamic acid. The major excretory metabolite is hippuric acid, formed via β-oxidation of cinnamic acid and subsequent glycine conjugation. The quantitative excretion profile and the relative importance of minor metabolic pathways can vary with dose and animal species. The experimental protocols outlined in this guide provide a framework for conducting robust in vivo studies to further elucidate the biotransformation and disposition of cinnamyl acetate and related compounds. This information is essential for the comprehensive safety assessment of this widely used fragrance and flavoring ingredient.

References

- 1. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 2. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on trans-cinnamaldehyde. 1. The influence of dose size and sex on its disposition in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Factors affecting the metabolism of cinnamyl anthranilate in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. youtube.com [youtube.com]

- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC. | Semantic Scholar [semanticscholar.org]

- 12. gcms.cz [gcms.cz]

- 13. benchchem.com [benchchem.com]

Preliminary Toxicological Profile of Cinnamyl Acetate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the preliminary toxicological studies conducted on cinnamyl acetate (B1210297) (CAS No. 103-54-8), a widely used fragrance and flavoring ingredient. This document synthesizes available data on its acute toxicity, skin and eye irritation, sensitization, genotoxicity, repeated dose toxicity, and reproductive toxicity. Detailed experimental protocols for key studies are provided, and all quantitative data are summarized in structured tables for ease of reference. Additionally, experimental workflows for critical toxicological assessments are visualized using diagrams to facilitate understanding.

Acute Toxicity

Oral Toxicity

Cinnamyl acetate exhibits low acute oral toxicity in animal models. Studies in rats, mice, and guinea pigs have established LD50 values in the gram per kilogram range. High doses in rats were associated with symptoms such as slowed respiration and coarse tremors.[1]

Dermal Toxicity

The acute dermal toxicity of cinnamyl acetate is also low, with an LD50 in rabbits reported to be greater than 5.0 g/kg, with no clinical effects observed at this dose.[1]

Table 1: Acute Toxicity of Cinnamyl Acetate

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 3.3 g/kg | [1] |

| Rat | Oral | 3,300 mg/kg | |

| Mouse | Oral | 4.750 g/kg | [1] |

| Guinea Pig | Oral | 4.750 g/kg | [1] |

| Rabbit | Dermal | > 5.0 g/kg | [1] |

| Not Specified | Intraperitoneal | 1.200 g/kg | [1] |

Irritation

Skin Irritation

Studies on skin irritation have yielded varied results depending on the concentration and test system. A 48-hour patch test on swine with 0.05 g of cinnamyl acetate showed no irritation.[1] In contrast, direct open application of 0.1 mL in guinea pigs and rabbits resulted in mild to moderate irritation.[1] Human studies with a 48-hour closed patch test using 5% cinnamyl acetate in petrolatum on five male volunteers showed no irritation.[1] However, a similar test on fifty male volunteers with 32% cinnamyl acetate in acetone (B3395972) produced mild irritation.[1] Standard Draize tests have indicated mild skin irritation in humans (16 mg/48 hours) and guinea pigs (100 mg/24 hours), and moderate irritation in rabbits (100 mg/24 hours).[1][2]

Eye Irritation

Cinnamyl acetate is classified as a substance that can cause serious eye irritation.[3][4] Eye contact may lead to redness, pain, and potentially severe eye damage.[3]

Skin Sensitization

Based on a weight of evidence approach, including structural analysis and human studies, cinnamyl acetate is not considered to present a concern for skin sensitization at current declared levels of use.[5] Although its chemical structure suggests a potential to react with skin proteins, in vitro studies have been negative.[5] A human maximization test on 25 healthy male volunteers using 5% cinnamyl acetate in petrolatum did not induce skin sensitization reactions.[1]

Experimental Protocols for In Vitro Skin Sensitization Assessment

-

Direct Peptide Reactivity Assay (DPRA): This assay evaluates the reactivity of a chemical with synthetic peptides containing cysteine or lysine (B10760008) as a surrogate for skin proteins. Cinnamyl acetate was found to be negative in the in vitro DPRA (RIFM, 2017a).[5]

-

Human Cell Line Activation Test (h-CLAT): This test assesses the activation of monocytic cell lines (like THP-1) by measuring the upregulation of cell surface markers (e.g., CD86, CD54) associated with dendritic cell activation, a key event in skin sensitization. Cinnamyl acetate was negative in the h-CLAT (RIFM, 2017b).[5]

Genotoxicity

Cinnamyl acetate has been evaluated for its genotoxic potential and is considered to be non-genotoxic.[5]

In Vitro Mammalian Cell Micronucleus Test (MNT)

-

Protocol: This assay was conducted to assess both clastogenic and aneugenic potential. Cinnamyl acetate was tested up to the maximum dose in 3-hour treatments with and without metabolic activation (S9). The study concluded that under the conditions of the assay, cinnamyl acetate was not considered clastogenic (RIFM, 2015a).[5]

Sister Chromatid Exchange (SCE) Assay

-

Protocol: Chinese hamster ovary (CHO) cells were treated with cinnamyl acetate at concentrations ranging from 1.0 to 100 μM. Additionally, cells pre-treated with mitomycin C (0.15 μM for 21 hours) were also exposed to the test material. No increase in the frequency of sister chromatid exchange was observed under any of the tested conditions (Sasaki, 1989).[5]

Repeated Dose and Reproductive Toxicity

A combined repeated dose toxicity study with a reproductive and developmental toxicity screening test was conducted in line with OECD Guideline 422.

Experimental Protocol (OECD 422)

-

Species: Wistar rats (10 per sex per dose group).

-

Administration: Gavage.

-

Dose Levels: 0, 65, 200, and 600 mg/kg/day in corn oil.

-

Duration: 28 days.

-

Endpoints Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, gross pathology, histopathology, and reproductive parameters (e.g., mating, fertility, gestation, and offspring viability).

The data from this study were sufficient to establish a No-Observed-Adverse-Effect Level (NOAEL) and calculate a margin of exposure (MOE) greater than 100 for both repeated dose and reproductive toxicity endpoints, indicating no significant concern at current exposure levels.[5] The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) determined a NOAEL for oral administration of 275 mg/kg body weight/day from toxicological data.[1]

Table 2: Repeated Dose and Reproductive Toxicity Data

| Study Type | Species | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |

| Combined Repeated Dose & Reproductive/Developmental Toxicity Screening (OECD 422) | Wistar Rat | Gavage | 0, 65, 200, 600 | Not explicitly stated, but MOE > 100 calculated | Sufficient for risk assessment | [5] |

| EFSA Panel Assessment | Not Specified | Oral | Not Specified | 275 | Established from toxicological data | [1] |

Other Toxicological Endpoints

-

Phototoxicity/Photoallergenicity: Based on UV/Vis absorption spectra, which show minor absorbance between 290 and 700 nm, cinnamyl acetate is not expected to be phototoxic or photoallergenic.[5]

-

Local Respiratory Toxicity: The local respiratory toxicity was evaluated using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The estimated exposure to cinnamyl acetate is below the TTC of 1.4 mg/day, and therefore not considered a concern.[5]

-

Carcinogenicity: Cinnamyl acetate is not listed as a carcinogen by IARC, NTP, or OSHA.[2]

Conclusion

The available toxicological data on cinnamyl acetate indicate a low order of acute toxicity via oral and dermal routes. It can be a mild to moderate skin irritant depending on the concentration and a serious eye irritant. The weight of evidence suggests it does not pose a significant risk for skin sensitization under current use conditions. Cinnamyl acetate is not considered to be genotoxic. Repeated dose and reproductive toxicity studies have established a sufficient margin of safety for its current uses. Overall, the existing information supports the safe use of cinnamyl acetate as a fragrance and flavoring ingredient within established exposure limits.

References

discovery and isolation of cinnamyl acetate from natural sources

An In-depth Technical Guide to the Discovery and Isolation of Cinnamyl Acetate (B1210297) from Natural Sources

Introduction

Cinnamyl acetate (3-phenylprop-2-enyl acetate) is an organic compound classified as an acetate ester.[1][2] It is a colorless liquid known for its sweet, floral, balsamic, and slightly fruity aroma.[2][3] This compound is a significant component in the flavor and fragrance industries, utilized in food products, cosmetics, and perfumery to impart hyacinth, rosy, and woody-spicy notes.[3][4] While chemical synthesis is common for large-scale production due to higher yields, the demand for natural ingredients has sustained interest in its isolation from botanical sources.[3][5] This guide provides a comprehensive overview of the natural occurrence of cinnamyl acetate and the technical methodologies for its extraction, isolation, and purification.

Natural Occurrence of Cinnamyl Acetate

Cinnamyl acetate is found in a variety of plants, most notably within the essential oils of the Cinnamomum genus. Its concentration can vary significantly based on the plant species, the specific part of the plant (bark, leaf, flower), and geographical origin.

Key natural sources include:

-

Cinnamon (Cinnamomum zeylanicum and other species): The fresh bark is a primary source, with concentrations ranging from 2,800 to 51,000 ppm.[3][5]

-

Cassia (Cinnamomum cassia): Vietnamese Cassia oil contains cinnamyl acetate at levels of 2-6%.[5][6] The essential oil from the branches of C. cassia has been found to contain trans-cinnamyl acetate as a major component (27.6%).[7]

-

Other Sources: Cinnamyl acetate is also found in smaller quantities in the essential oils of Ylang-Ylang, Laurel, and Narcissus Absolute.[4] It has been reported in organisms such as Litchi chinensis and Cinnamomum sieboldii.[1]

Data Presentation: Cinnamyl Acetate Concentration in Natural Sources

| Natural Source | Plant Part | Concentration | Reference |

| Cinnamomum zeylanicum | Fresh Bark | 2,800–51,000 ppm | [3][5] |

| Cinnamomum cassia | Essential Oil | 2-6% | [5][6] |

| Cinnamomum cassia | Branches | 27.6% of essential oil | [7] |

| Ylang-Ylang | Essential Oil | Minor Component | [4] |

| Laurel | Essential Oil | Minor Component | [4] |

| Narcissus | Absolute | Minor Component | [4] |

Isolation Methodologies

The isolation of cinnamyl acetate from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by purification to isolate the target compound.

Extraction of Essential Oil

The initial step involves extracting the volatile essential oil from the plant matrix.

-